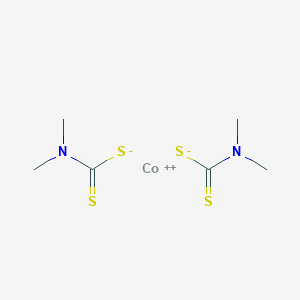
Cobalt(2+);N,N-dimethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);N,N-dimethylcarbamodithioate, also known as Cobalt-DMDTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Cobalt-DMDTC is a coordination compound that is synthesized by reacting cobalt(II) chloride with N,N-dimethylcarbamodithioate (DMDTC) in a solvent. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and analytical chemistry.
Mécanisme D'action
The mechanism of action of Cobalt(2+);N,N-dimethylcarbamodithioate in biological systems is not well understood. However, it is believed that the compound interacts with metal ions and proteins in cells, leading to changes in cellular functions. Cobalt(2+);N,N-dimethylcarbamodithioate has been shown to induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in cell proliferation.
Effets Biochimiques Et Physiologiques
Cobalt(2+);N,N-dimethylcarbamodithioate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Cobalt(2+);N,N-dimethylcarbamodithioate has also been shown to have antioxidant properties and can protect cells from oxidative stress. However, the compound has also been shown to be toxic to normal cells at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Cobalt(2+);N,N-dimethylcarbamodithioate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high stability under normal laboratory conditions. However, the compound is highly toxic at high concentrations, which limits its use in certain experiments. Additionally, the compound has a low solubility in water, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
There are several future directions for the study of Cobalt(2+);N,N-dimethylcarbamodithioate. One potential direction is the development of new synthetic methods for the compound that can improve its solubility and reduce its toxicity. Another potential direction is the study of the compound's interactions with specific metal ions and proteins in cells, which could provide insights into its mechanism of action. Additionally, the compound could be further studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of Cobalt(2+);N,N-dimethylcarbamodithioate involves the reaction of cobalt(II) chloride with DMDTC in a solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained by filtration and drying. The purity of the compound can be checked using analytical techniques such as infrared spectroscopy and elemental analysis.
Applications De Recherche Scientifique
Cobalt(2+);N,N-dimethylcarbamodithioate has been used in various scientific research studies due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as a fluorescent probe for the detection of metal ions, and as a potential anticancer agent. Cobalt(2+);N,N-dimethylcarbamodithioate has also been studied for its potential application in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
15416-45-2 |
|---|---|
Nom du produit |
Cobalt(2+);N,N-dimethylcarbamodithioate |
Formule moléculaire |
C6H12CoN2S4 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
cobalt(2+);N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/2C3H7NS2.Co/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
Clé InChI |
XMCONMBWDXQHCA-UHFFFAOYSA-L |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2] |
SMILES canonique |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2] |
Synonymes |
Bis(dimethyldithiocarbamic acid)cobalt(II) salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



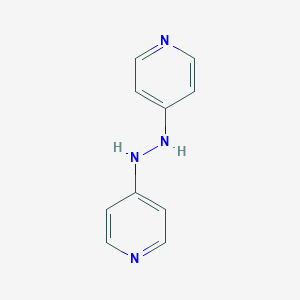
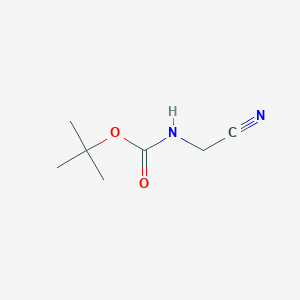
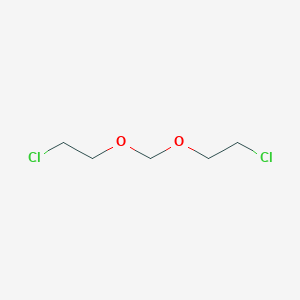
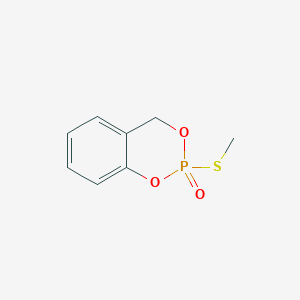
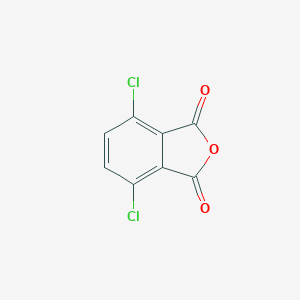
![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
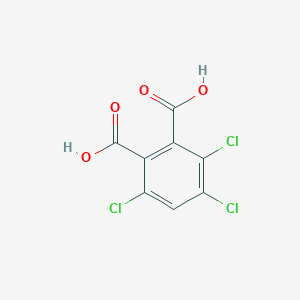
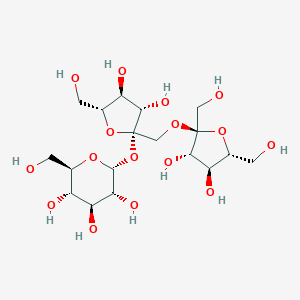
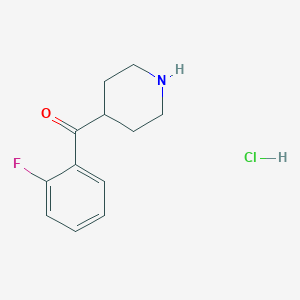
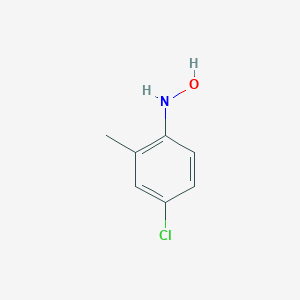
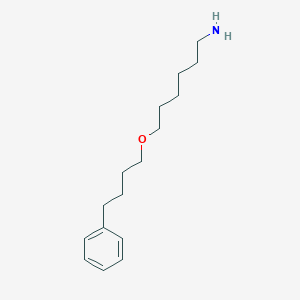
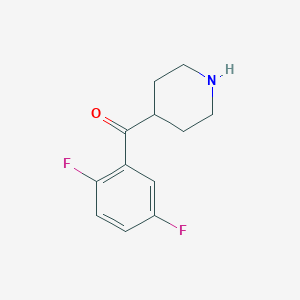
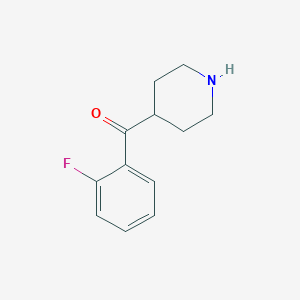
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)